IGF-1R/SRC-IN-1

Dual kinase inhibition IGF-1R SRC

IGF-1R/SRC-IN-1 (also catalogued as WAY-270250, Compound 3b, CAS 852367-46-5) is a synthetic small molecule belonging to the N′-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide chemotype. It was originally reported as part of a medicinal chemistry series designed to generate dual inhibitors of the cancer-associated kinases insulin-like growth factor-1 receptor (IGF-1R) and proto-oncogene tyrosine-protein kinase Src (SRC).

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B5611329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGF-1R/SRC-IN-1
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)10-20-18(22)17(21)15-11-19-16-5-3-2-4-14(15)16/h2-9,11,19H,10H2,1H3,(H,20,22)
InChIKeyVDADLUIOHVLGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IGF-1R/SRC-IN-1 – Chemotype, Target Profile, and Procurement-Relevant Structural Identity


IGF-1R/SRC-IN-1 (also catalogued as WAY-270250, Compound 3b, CAS 852367-46-5) is a synthetic small molecule belonging to the N′-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide chemotype [1]. It was originally reported as part of a medicinal chemistry series designed to generate dual inhibitors of the cancer-associated kinases insulin-like growth factor-1 receptor (IGF-1R) and proto-oncogene tyrosine-protein kinase Src (SRC) [1]. In cell-free enzymatic assays, the compound inhibits IGF-1R with an IC₅₀ of 63 µM and SRC with an IC₅₀ of 1.3 µM [1][2]. Its molecular weight (292.33 g·mol⁻¹), moderate lipophilicity, and DMSO solubility (≥31.25 mg·mL⁻¹) distinguish it from larger clinical-stage kinase inhibitors and make it suitable as a chemical biology tool compound [3].

Why IGF-1R/SRC-IN-1 Cannot Be Replaced by a Selective IGF-1R Inhibitor or a Pan-SRC Inhibitor Alone


IGF-1R/SRC-IN-1 is a deliberately designed dual kinase inhibitor; its pharmacological value lies in the concurrent engagement of two signaling nodes that exhibit functional crosstalk in cancer cell survival, proliferation, and migration [1]. A selective IGF-1R inhibitor such as BMS-754807 (IGF-1R IC₅₀ = 1.8 nM) leaves SRC-mediated Akt1 phosphorylation intact, while a selective SRC inhibitor such as dasatinib cannot suppress IGF-1R-driven Akt2 signaling [2]. Published evidence demonstrates that only dual blockade of IGF-1R and SRC achieves near-complete abrogation of Akt phosphorylation in prostate cancer models, whereas single-pathway inhibition yields partial pathway suppression [2]. Consequently, substituting IGF-1R/SRC-IN-1 with a single-target agent would fundamentally alter the pharmacological perturbation and invalidate experiments requiring dual-pathway interrogation.

IGF-1R/SRC-IN-1 – Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Dual IGF-1R/SRC Target Engagement Versus Clinical-Stage Selective Kinase Inhibitors

IGF-1R/SRC-IN-1 simultaneously inhibits both IGF-1R (IC₅₀ = 63 µM) and SRC (IC₅₀ = 1.3 µM) in cell-free enzymatic assays [1][2]. By contrast, the Phase 2 clinical candidate BMS-754807 is a potent, reversible IGF-1R/InsR inhibitor (IGF-1R IC₅₀ = 1.8 nM) that shows no meaningful activity against SRC family kinases , while dasatinib is a potent SRC/ABL inhibitor (SRC IC₅₀ ≈ 0.5 nM) with negligible IGF-1R inhibition. No single-target agent recapitulates the dual IGF-1R + SRC engagement profile of Compound 3b.

Dual kinase inhibition IGF-1R SRC Target selectivity profiling Chemical probe

Intramolecular SRC-over-IGF-1R Potency Differential Defines Pharmacological Bias

Within the same cell-free assay platform reported in the primary publication, IGF-1R/SRC-IN-1 exhibits an approximately 48-fold greater inhibitory potency against SRC (IC₅₀ = 1.3 µM) than against IGF-1R (IC₅₀ = 63 µM) [1][2]. This intramolecular bias means that at intermediate concentrations (low micromolar range), SRC inhibition will be substantially more complete than IGF-1R inhibition, a feature that must be accounted for when interpreting concentration-response data in cellular models.

Kinase selectivity SRC bias IGF-1R IC50 ratio Chemical probe characterization

Documented Selectivity Window Against c-MET Kinase Reduces Confounding Off-Target Risk

IGF-1R/SRC-IN-1 was profiled against the receptor tyrosine kinase c-MET and found to exhibit negligible inhibition (IC₅₀ > 100 µM) [1]. Relative to its primary targets, this represents a >77-fold selectivity window over SRC (IC₅₀ = 1.3 µM) and a >1.6-fold window over IGF-1R (IC₅₀ = 63 µM). This selectivity data provides a defined boundary against a kinase frequently co-activated in IGF-1R/SRC-dependent cancer models and commonly inhibited by less selective tool compounds.

Kinase selectivity c-MET Off-target profiling IGF-1R SRC

Structurally Orthogonal Chemotype Differentiation from ATP-Mimetic Clinical Kinase Inhibitors

IGF-1R/SRC-IN-1 is built on an N′-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide core scaffold [1], which is structurally unrelated to the pyrrolotriazine core of BMS-754807, the pyrrolo[2,3-d]pyrimidine core of NVP-AEW541 (IGF-1R IC₅₀ = 0.15 µM), or the aminothiazole core of dasatinib [2]. This scaffold divergence reduces the likelihood that experimental observations are confounded by chemotype-specific off-target liabilities shared within a structural series, making the compound a valuable orthogonal chemical probe for target-validation studies.

Chemical scaffold Indole-hydrazide Kinase inhibitor chemotype Tool compound Chemical biology

IGF-1R/SRC-IN-1 – High-Confidence Application Scenarios Grounded in Quantitative Differentiation Evidence


Chemical Biology Studies Requiring Concurrent IGF-1R and SRC Pathway Blockade

When a research question demands simultaneous suppression of both the IGF-1R–Akt2 and SRC–Akt1 signaling axes—such as in prostate cancer models where published data show that single-pathway inhibition yields only partial Akt dephosphorylation [1]—IGF-1R/SRC-IN-1 provides a single-molecule solution. Its dual target engagement profile (IGF-1R IC₅₀ = 63 µM; SRC IC₅₀ = 1.3 µM) [2][3] avoids the need for drug combination studies that introduce pharmacokinetic and drug–drug interaction confounders.

Orthogonal Chemical Probe for IGF-1R/SRC Target Validation and Deconvolution

Because the N′-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide scaffold is structurally distinct from the pyrrolotriazine, pyrrolopyrimidine, and aminothiazole cores dominating the clinical kinase inhibitor landscape [2], IGF-1R/SRC-IN-1 serves as an orthogonal chemical probe. Researchers can use it to confirm that phenotypes observed with a clinical IGF-1R inhibitor or SRC inhibitor are genuinely target-mediated and not artifacts of the specific chemotype.

Assay Development and Reference Standard for Dual IGF-1R/SRC Inhibition Screening

IGF-1R/SRC-IN-1, with its well-characterized IC₅₀ values for both primary targets (IGF-1R: 63 µM; SRC: 1.3 µM) and a documented selectivity boundary against c-MET (>100 µM) [2][3], can serve as a reference inhibitor in biochemical and cellular assay development. Its moderate potency facilitates the establishment of assay windows for high-throughput screening campaigns aimed at identifying more potent dual IGF-1R/SRC inhibitors.

Mechanistic Studies of IGF-1R–SRC Crosstalk Without Confounding c-MET Inhibition

In cellular models where c-MET is co-expressed and can confound phenotypic readouts, the >77-fold selectivity of IGF-1R/SRC-IN-1 for SRC over c-MET [3] enables experiments at concentrations that achieve meaningful dual IGF-1R/SRC inhibition (low to mid-micromolar range) without triggering c-MET-driven artifacts, a differentiated feature relative to less selective tool compounds.

Quote Request

Request a Quote for IGF-1R/SRC-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.